Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is an organic compound characterized by a unique chemical structure that includes a piperidine ring substituted with a benzyl group and a trifluoromethyl moiety. This compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen atoms in the ring structure. The presence of the trifluoromethyl group significantly influences its chemical reactivity and properties, making it of interest in various scientific applications, particularly in medicinal chemistry.
The synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Technical Details:
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate has a molecular formula of . The molecular structure can be represented using various notations:
InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
.These representations highlight the compound's complex structure, featuring a piperidine ring with additional functional groups.
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are significant for its potential applications in developing pharmaceuticals.
The mechanism of action for Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is closely related to its structural components:
Data on specific biological interactions and pathways are still under investigation, but preliminary studies suggest potential applications in modulating receptor activity .
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate has potential applications primarily in medicinal chemistry:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: